molecular formula C13H8O6 B11787449 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid CAS No. 1399657-50-1

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid

Katalognummer: B11787449
CAS-Nummer: 1399657-50-1
Molekulargewicht: 260.20 g/mol
InChI-Schlüssel: HRDSMAFMPXQOFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is a complex organic compound with the molecular formula C13H8O6 This compound features a benzo[d][1,3]dioxole moiety fused with a furan ring, making it a unique structure in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-benzo[d][1,3]dioxole with furan-2-carboxylic acid under palladium-catalyzed conditions. The reaction conditions often involve the use of PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures (around 130°C) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzo[d][1,3]dioxole moiety.

Wissenschaftliche Forschungsanwendungen

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is unique due to its combined benzo[d][1,3]dioxole and furan structures, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1399657-50-1

Molekularformel

C13H8O6

Molekulargewicht

260.20 g/mol

IUPAC-Name

5-(1,3-benzodioxole-5-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H8O6/c14-12(9-3-4-10(19-9)13(15)16)7-1-2-8-11(5-7)18-6-17-8/h1-5H,6H2,(H,15,16)

InChI-Schlüssel

HRDSMAFMPXQOFF-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(O3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.